4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-5-7-14(8-6-11)20-23(21,22)16-15(10-18-19-16)12-3-2-4-13(17)9-12/h2-10,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPWYJFWDWNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide typically involves the reaction of 3-chlorophenylhydrazine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anti-Inflammatory Properties
One of the most notable applications of 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide is in the treatment of inflammation-related disorders. Research indicates that compounds within this class exhibit significant anti-inflammatory activity, making them potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . These compounds work by inhibiting specific pathways involved in the inflammatory response, thereby alleviating symptoms associated with conditions such as arthritis and other inflammatory diseases.
Antidiabetic Potential
Another promising application of 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide is its potential role in managing diabetes. Studies have indicated that pyrazole derivatives can influence glucose metabolism and improve insulin sensitivity . This compound may serve as a lead structure for developing new antidiabetic agents that target specific metabolic pathways.
Clinical Insights
Clinical studies have shown that similar pyrazole derivatives can lower blood glucose levels and improve overall metabolic profiles in diabetic models. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance efficacy and selectivity for specific targets involved in glucose regulation .
Other Pharmacological Effects
Beyond its anti-inflammatory and antidiabetic applications, 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide may also possess other pharmacological properties, including:
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can exhibit antimicrobial effects against various pathogens, potentially aiding in the development of new antibiotics .
- Anticancer Properties : Research has indicated that certain pyrazole compounds may inhibit cancer cell proliferation by inducing apoptosis and inhibiting tumor growth factors .
Data Summary Table
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives, including 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide:
- A study published in Pharmazie highlighted the anti-inflammatory effects observed in animal models treated with pyrazole sulfonamides, demonstrating significant reductions in inflammatory markers .
- Another research article focused on the antidiabetic effects of modified pyrazole compounds, showing improved glycemic control in diabetic rats when administered these derivatives .
These findings underscore the therapeutic potential of this compound across multiple domains.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrazole and Triazole Derivatives
Triazole Analogs :
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (10a) :
- Structure : Replaces the pyrazole core with a triazole ring and substitutes the sulfonamide with a thione (-C=S) group.
- Activity : Demonstrates anticonvulsant properties with a protection index (PI) of 4.5–5.9 , significantly higher than valproate (PI = 1.7–2.1) . Pharmacokinetic synergy with valproate enhances brain concentration by 52% .
- Key Difference : The thione group may reduce metabolic stability compared to sulfonamide but improves anticonvulsant efficacy.
Morpholine/Piperazine-Substituted Triazoles (22a, 23a, 24a) :
- Examples :
- 22a : Morpholin-4-ylmethyl substituent (Yield: 72%, CAS: 1349172-89-9).
- 23a : Phenylpiperazinyl group (Yield: 79%, CAS: 1349172-91-3).
- 24a : Fluorophenylpiperazinyl group (Yield: 83%, CAS: 1349172-93-5) .
- Activity : These substitutions enhance solubility and target affinity, likely due to the basic nitrogen in morpholine/piperazine facilitating interactions with CNS receptors.
Pyrazole-Based Pesticides :
- Benzofenap: Structure: Contains a pyrazole ring substituted with a benzoyl group and methylphenyl moiety. Use: Herbicidal activity via inhibition of carotenoid biosynthesis . Comparison: The sulfonamide group in the target compound may confer different bioactivity profiles, such as CNS targeting versus pesticidal action.
Sulfonamide and Sulfanyl Derivatives
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide: CAS: 476485-80-0. Structure: Combines a triazole core with a sulfanyl (-S-) linker and acetamide group.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
Substituent Effects on Bioactivity
- Chlorophenyl Position :
- Methylphenyl vs. Methoxyphenyl: The 4-methylphenyl group enhances lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
The compound 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, anti-inflammatory properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 327.8 g/mol. The presence of the sulfonamide group is significant in enhancing the compound's biological activity.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-5-sulfonamide derivatives exhibit notable antiproliferative effects against various cancer cell lines. In particular, compounds similar to 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide have been tested for their ability to inhibit cell growth.
- Case Study : A derivative demonstrated an IC50 value of 26 µM against A549 lung cancer cells, indicating significant growth inhibition compared to standard treatments .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide | A549 | 26 | |
| Similar Derivative | U937 | Not specified |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Research Findings : Compounds from the same class showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, demonstrating their efficacy in managing inflammatory responses .
Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activities against various bacterial strains.
- Example : A study found that certain pyrazole derivatives exhibited significant antibacterial activity against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The biological activities of pyrazole derivatives, including the compound , are attributed to their ability to interact with specific biological targets. These may include:
- Inhibition of Enzymes : The sulfonamide group can interfere with enzyme activity related to inflammation and cancer cell proliferation.
- Receptor Modulation : Pyrazoles may modulate receptors involved in cellular signaling pathways, leading to altered cell growth and inflammation responses.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketosulfones or sulfonamide precursors. For pyrazole-sulfonamide hybrids, a two-step approach is common:
Pyrazole Ring Formation : React 3-chlorophenyl-substituted β-keto esters with hydrazine derivatives under reflux in ethanol (60–80°C, 6–12 hours).
Sulfonamide Coupling : Treat the pyrazole intermediate with 4-methylbenzenesulfonamide chloride in dichloromethane (DCM) using triethylamine as a base (room temperature, 4–6 hours).
Yields depend on stoichiometric ratios (1:1.2 for sulfonamide coupling) and solvent purity. Contamination by moisture reduces sulfonamide coupling efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of pyrazole-sulfonamide derivatives?
- Methodological Answer :
- ¹H NMR : The pyrazole NH proton resonates at δ 12–14 ppm (broad singlet), while sulfonamide NH appears at δ 8–9 ppm. Substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) shift aromatic protons by 0.3–0.5 ppm .
- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹, while pyrazole C=N absorbs at 1600–1650 cm⁻¹ .
- HRMS : Exact mass differences (e.g., Cl vs. CF₃ substituents) resolve isomers. For example, a 3-chlorophenyl group adds 34.97 m/z vs. 4-methylphenyl at 15.02 m/z .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-sulfonamide analogs (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions arise from assay variability (e.g., bacterial strain specificity) or substituent-dependent off-target effects. To address this:
- Dose-Response Profiling : Test compounds across 5–6 logarithmic concentrations (e.g., 0.1–100 µM) to differentiate selective vs. cytotoxic thresholds .
- SAR Analysis : Compare analogs with systematic substitutions (e.g., 3-Cl vs. 4-Cl phenyl groups). For example, 3-chlorophenyl derivatives show higher antimicrobial activity (MIC: 8 µg/mL) but lower cytotoxicity (IC₅₀ > 50 µM) than 4-chlorophenyl analogs .
Q. How do crystallographic studies inform the design of pyrazole-sulfonamide derivatives for receptor targeting?
Q. What computational methods predict the metabolic stability of 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide?
- Methodological Answer : Use in silico ADMET tools :
- CYP450 Metabolism Prediction : Software like Schrödinger’s QikProp identifies susceptibility to CYP3A4-mediated oxidation (e.g., methylphenyl groups reduce metabolic clearance).
- LogP Calculations : Optimal LogP (2.5–3.5) balances membrane permeability and solubility. The 3-chlorophenyl group increases LogP by ~0.8 compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
